molecular formula C3H2F3N B1590400 3,3,3-Trifluoropropionitrile CAS No. 20530-38-5

3,3,3-Trifluoropropionitrile

Cat. No. B1590400
Key on ui cas rn: 20530-38-5
M. Wt: 109.05 g/mol
InChI Key: WDGHUZCUXKJUJQ-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Into a flask containing sodium (45.87 mmol, 2.5 g) in MeOH (10 ml), a suspension of NH2OH.HCl (45.87 mmol, 3.2 g) in MeOH (11 ml) was added using a dropping funnel. After addition, the mixture was stirred for 15 min. The suspension was filtered to remove the precipitated NaCl. The filtrate was cooled to 0° C. and 3,3,3-trifluoropropionitrile (45.87 mmol, 5 g) was added. The reaction mixture was stirred for 1 h. The solvent was evaporated under reduced pressure. The crude product was proceeded to the next step without purification. Yield 3.0 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][OH:3].Cl.[F:5][C:6]([F:11])([F:10])[CH2:7][C:8]#[N:9]>CO>[F:5][C:6]([F:11])([F:10])[CH2:7][C:8](=[N:2][OH:3])[NH2:9] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC(CC#N)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated NaCl
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was proceeded to the next step without purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC(CC(N)=NO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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